

Application Notes and Protocols for NMS-P715

In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: NMS-P715

Cat. No.: B1139135

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Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).^{[1][2]} The SAC is a critical cellular mechanism that ensures proper chromosome segregation during mitosis.^[2] In many cancer cells, MPS1 is overexpressed, contributing to aneuploidy and cell proliferation.

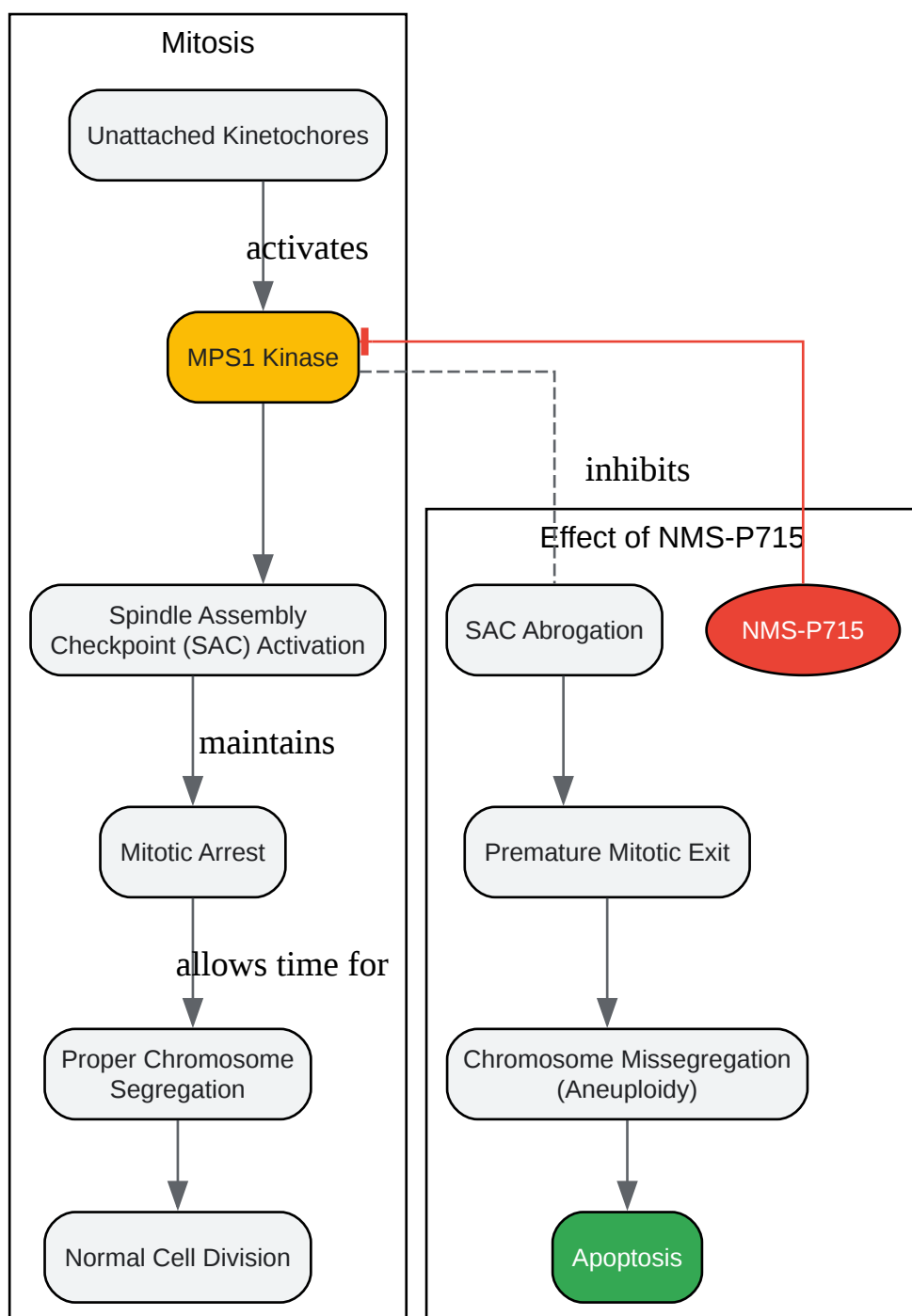
NMS-P715 disrupts the SAC, leading to accelerated mitosis, severe chromosome missegregation, and ultimately, apoptotic cell death in a wide range of tumor cell lines.^{[1][2][3]} This selective action against cancer cells makes **NMS-P715** a promising candidate for targeted cancer therapy.

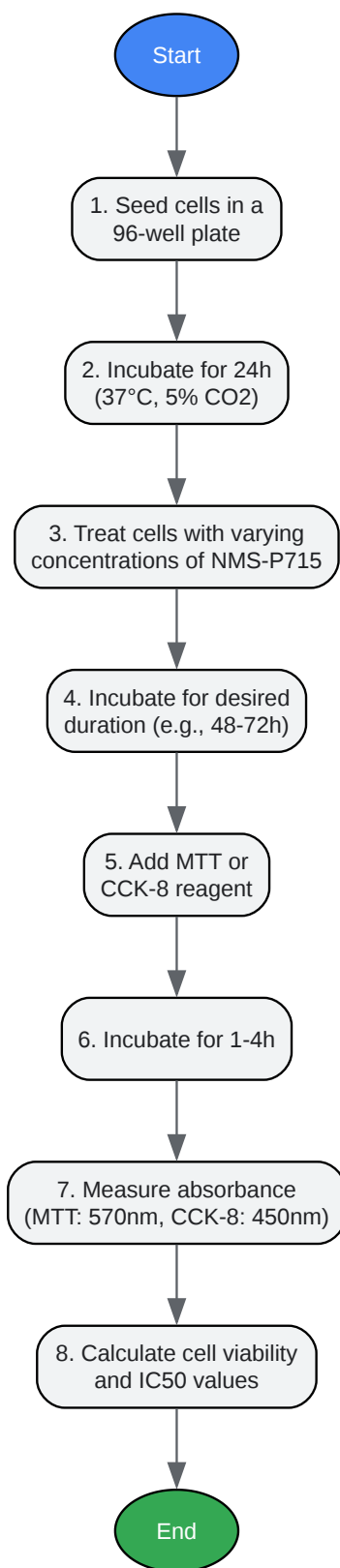
This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with **NMS-P715** using two common colorimetric assays: the MTT assay and the CCK-8 assay.

Mechanism of Action of NMS-P715

NMS-P715 functions as an ATP-competitive inhibitor of MPS1 kinase. By inhibiting MPS1, **NMS-P715** prevents the recruitment of essential SAC proteins to the kinetochores of unaligned chromosomes. This abrogation of the SAC allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes. The resulting catastrophic chromosome

missegregation leads to the formation of aneuploid daughter cells, which then undergo apoptosis.





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References

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